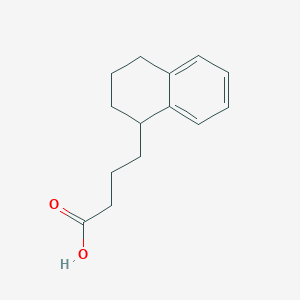

4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid

Description

Properties

CAS No. |

6342-89-8 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid |

InChI |

InChI=1S/C14H18O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12H,3-4,6-8,10H2,(H,15,16) |

InChI Key |

LVOYFQAMCVUSOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Alkylation and Subsequent Oxidation

One classical approach to prepare 4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid involves the alkylation of tetrahydronaphthalene derivatives followed by oxidation or functional group transformation to introduce the carboxylic acid functionality.

- Starting Material: 1,2,3,4-Tetrahydronaphthalene or derivatives such as 1-tetralone.

-

- Formation of a suitable intermediate such as 4-oxo-4-(1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid by reaction with succinic anhydride or related reagents.

- Reduction or oxidation steps to adjust the oxidation state of the side chain.

Example: Reduction of 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid yielded the corresponding butanoic acid derivative in 92% yield, demonstrating high efficiency and purity suitable for further reactions.

Succinylation of 1,2,3,4-Tetrahydronaphthalen-1-ol

A widely employed method involves the succinylation reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with succinic anhydride in the presence of catalysts and bases.

-

- 1,2,3,4-Tetrahydronaphthalen-1-ol is reacted with succinic anhydride.

- Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like N,N-diisopropylethylamine (DIPEA) are used.

- Solvents typically include dichloromethane or pyridine.

- Reaction proceeds at room temperature or slightly elevated temperatures.

Hydrolysis and Acidification of Keto Intermediates

Preparation often involves hydrolysis of keto esters or oxo acids to yield the free carboxylic acid.

-

- Dissolution of keto acid intermediates in solvent mixtures such as tetrahydrofuran (THF), methanol, and water.

- Treatment with aqueous lithium hydroxide (LiOH) to effect hydrolysis.

- Acidification of the aqueous phase with hydrochloric acid (HCl) to pH ~2-3.

- Extraction with ethyl acetate or diethyl ether.

- Drying and concentration to isolate the free acid.

Catalytic Reduction and Hydrazine-Mediated Transformations

Reduction of oxo groups adjacent to the tetrahydronaphthalene ring can be achieved using hydrazine hydrate under basic conditions, followed by reflux and acid work-up.

-

- Use of hydrazine hydrate (64% aqueous) in diethylene glycol.

- Addition of potassium hydroxide (KOH) to the reaction mixture.

- Refluxing at temperatures ranging from 120 °C to 215 °C.

- Subsequent acidification and extraction steps to isolate the acid.

Summary Table of Preparation Methods

Analytical and Purification Techniques

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Extraction and Washing: Multiple aqueous washes (acidic, basic, brine) to remove impurities.

- Drying Agents: Anhydrous magnesium sulfate or sodium sulfate to remove moisture.

- Recrystallization: From solvents like ethyl acetate to purify the final acid.

- Flash Chromatography: Employed for purification of intermediates and coupled products.

- Characterization: Melting point determination, IR spectroscopy (notable peaks near 1700 cm⁻¹ for carboxylic acid), and NMR spectroscopy confirm structure and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. Key examples from synthesis protocols include:

These reactions typically use succinic anhydride (SA) or direct acid catalysis. The choice of solvent (e.g., dichloromethane or methanol) and base (e.g., DIPEA) influences reaction efficiency .

Reduction Reactions

The ketone or carboxylic acid groups can be reduced to alcohols or alkanes. A notable example involves:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH₄, THF/MeOH (0°C to RT) | U-¹³C-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid | 92% |

This reduction proceeds under mild conditions, preserving the tetrahydronaphthalene ring system while modifying the carboxylic acid chain .

Decarboxylation

Thermal or catalytic decarboxylation may occur under acidic or high-temperature conditions, though specific data for this compound is limited. General protocols for similar carboxylic acids suggest:

-

Conditions : Heating (>150°C) with catalysts like Cu or Pd.

-

Product : Formation of hydrocarbons or ketones via CO₂ elimination.

Amidation

While direct amidation data for this compound is not explicitly reported, analogous reactions for carboxylic acids involve:

-

Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling.

-

Example : Synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazinealkylamides, which show affinity for serotonin receptors .

Biological Activity and Mechanistic Insights

Derivatives of this compound exhibit bioactivity linked to their structural features:

-

Anti-inflammatory effects : Succinylated analogs inhibit cyclooxygenase (COX) enzymes .

-

Receptor modulation : Piperazinealkylamide derivatives interact with 5-HT₇ receptors, influencing ileum contraction .

Synthetic Pathways

Key steps in its synthesis include:

-

Friedel-Crafts Acylation : Attachment of the tetrahydronaphthalene moiety to a butanoic acid backbone.

-

Catalytic Hydrogenation : Reduction of aromatic rings to achieve the tetrahydronaphthalene structure .

Stability and Reaction Optimization

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid:

General Information:

Available Forms:

Potential Applications and Research:

- One search result mentions a related compound, 4-oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid, which is associated with a phenotype and human disease model . This suggests its potential use in biomedical research.

- The compound may be of interest to early discovery researchers looking for unique chemicals .

- Archive.org mentions the use of applied radioactivity in various fields such as pharmaceuticals and medicine for product and process improvements and to probe complex research problems . This suggests that tetrahydronaphthalene derivatives could potentially be used in such applications.

- It can be used as a starting point for hundreds of useful compounds including biologicals, steel additives, leather softeners, insecticides, textile resins, paper resins, and plastics .

Vendors:

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid with three structural analogs:

Key Observations:

- Polarity : The methoxy-substituted analog (C15H20O3) exhibits higher topological polar surface area (TPSA) due to additional oxygen atoms, enhancing water solubility compared to the target compound .

- Lipophilicity : The target compound’s estimated LogP (~3.5) reflects greater lipophilicity than its methoxy analog (~2.8), favoring membrane permeability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,2,3,4-Tetrahydronaphthalen-1-yl)butanoic acid, and how are intermediates validated?

- Methodological Answer : A common approach involves coupling tetrahydronaphthalene derivatives with butanoic acid precursors via Friedel-Crafts alkylation or nucleophilic substitution. Intermediates are validated using HPLC-UV to monitor reaction progress and X-ray crystallography to confirm structural integrity (e.g., bond angles and stereochemistry) . Post-synthesis purification often employs solid-phase extraction (SPE) with Oasis HLB cartridges, conditioned with methanol and eluted with acidic methanol/water mixtures to isolate the target compound .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity for carboxylic acid derivatives. Prior to analysis, samples are preprocessed via SPE (using HLB cartridges) to remove matrix interferences. Internal standards like deuterated phenols (e.g., 4-chloro-3-methylphenol-d2) are spiked to correct for recovery losses . Calibration curves are validated against certified reference materials to ensure accuracy.

Q. How can solubility and stability issues be addressed during experimental workflows?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., methanol or dimethyl sulfoxide) is enhanced by sonication at 40°C. Stability tests under varying pH (1–12) and temperatures (−18°C to 25°C) reveal optimal storage at −18°C in amber glass vials to prevent photodegradation. Degradation products are monitored via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping proton resonances) are resolved using single-crystal X-ray diffraction to unambiguously assign stereochemistry. For dynamic systems, variable-temperature NMR or NOESY experiments can distinguish axial/equatorial conformers. Cross-validation with computational methods (e.g., DFT-based chemical shift predictions) enhances accuracy .

Q. What strategies optimize solid-phase extraction (SPE) recovery rates for trace-level detection?

- Methodological Answer : Recovery optimization involves:

- Sorbent selection : HLB cartridges outperform MCX/MAX for carboxylic acids due to hydrophilic-lipophilic balance .

- pH adjustment : Acidification to pH 2–3 with formic acid improves retention.

- Elution optimization : A 2:1 v/v methanol:water mixture with 0.1% NH₄OH maximizes elution efficiency.

Matrix effects are quantified via post-extraction spiking and compared to pre-extraction spikes to calculate absolute recovery .

Q. How do computational models predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as decarboxylation or ring-opening. Key parameters include bond dissociation energies (BDEs) of the tetrahydronaphthalene moiety and frontier molecular orbital (FMO) analysis to predict electrophilic/nucleophilic sites. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots refines computational predictions .

Q. What experimental controls are critical when analyzing environmental degradation products?

- Methodological Answer : Controls include:

- Blank samples : Processed without the compound to identify background contamination.

- Isotope-labeled analogs : e.g., ¹³C-labeled butanoic acid derivatives, to track degradation pathways.

- Photolysis studies : UV irradiation at 254 nm to simulate sunlight-induced degradation.

Degradation intermediates are identified via LC-QTOF-MS with isotopic pattern matching and database alignment (e.g., NIST) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual solvents or isomers). Implement:

- Orthogonal purity assays : Combustion analysis for elemental composition, complemented by HPLC-ELSD for non-UV-active impurities.

- Dose-response validation : Re-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.

Structural analogs (e.g., 4-oxo derivatives) are synthesized as negative controls to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.